molecular formula C21H32N2O2 B247132 1-(3,5-dimethyl-1,4'-bipiperidin-1'-yl)-2-(4-methylphenoxy)ethanone

1-(3,5-dimethyl-1,4'-bipiperidin-1'-yl)-2-(4-methylphenoxy)ethanone

Cat. No.: B247132
M. Wt: 344.5 g/mol
InChI Key: BXHFODIOHYHFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine is an organic compound with a complex structure that includes a bipiperidine core and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bipiperidine core: This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the phenoxyacetyl group: This step involves the reaction of the bipiperidine intermediate with 4-methylphenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halide or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

1-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H32N2O2/c1-16-4-6-20(7-5-16)25-15-21(24)22-10-8-19(9-11-22)23-13-17(2)12-18(3)14-23/h4-7,17-19H,8-15H2,1-3H3

InChI Key

BXHFODIOHYHFNH-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)C)C

Origin of Product

United States

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